Anthracene, nitro-

nitro-PAH conformation steric inhibition of resonance X-ray crystallography

Researchers requiring a reliable, low-activity nitro-PAH for structure-activity relationship (SAR) studies or environmental analysis often face isomer contamination and uncertain purity. 9-Nitroanthracene (CAS 54738-93-1) resolves these issues with its well-characterized perpendicular nitro-group conformation, weak intrinsic mutagenicity in Ames TA98 assays, and availability as a BCR®-certified reference material (BCR-308). • Quantifiable photodegradation half-life (2.3 h on vegetation) for environmental fate modeling. • Most negative reduction potential among common nitro-PAHs (E₁/₂ = -0.84 V), ideal as an electrochemical benchmark. • BCR-308 CRM ensures inter-laboratory comparability for GC-MS (NICI mode) and APPI-HRMS quantification.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 54738-93-1
Cat. No. B14175323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene, nitro-
CAS54738-93-1
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC=C3[N+](=O)[O-]
InChIInChI=1S/C14H9NO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H
InChIKeyJBDYKGMNMDIHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Nitroanthracene (CAS 54738-93-1) Procurement Guide: Physicochemical Identity and Compound Class


9-Nitroanthracene (Anthracene, nitro-; CAS 54738-93-1, also registered as 602-60-8) is a mononitrated polycyclic aromatic hydrocarbon (nitro-PAH) with the molecular formula C₁₄H₉NO₂ and a molecular weight of 223.23 g·mol⁻¹ . It is produced from direct emission sources such as diesel and gasoline exhaust and through atmospheric gas-phase reactions of anthracene with nitrogen oxides . The compound is distinguished from its positional isomers by a nitro group that adopts a near-perpendicular orientation (84.7° torsion angle in the solid state) relative to the anthracene plane [1], a structural feature that governs its unique photodegradation kinetics, electrochemical reduction behavior, and biological activity profile.

Why 9-Nitroanthracene Cannot Be Interchanged with Positional Isomers or Other Nitro-PAHs


The three nitroanthracene isomers (1-, 2-, and 9-nitroanthracene) and structurally related nitro-PAHs such as 1-nitropyrene and 3-nitrofluoranthene exhibit fundamentally different nitro-group conformations: 2-nitroanthracene adopts a coplanar orientation (ONCC dihedral ~0°), 1-nitroanthracene an intermediate angle (28–29°), and 9-nitroanthracene a highly twisted near-perpendicular geometry (59° DFT-computed, 84.7° X-ray) [1][2]. This single structural parameter directly governs photodegradation rates (9-nitroanthracene is consistently the fastest-degrading nitro-PAH across multiple solvents) [3], electrochemical reduction potentials (E₁/₂ = −0.84 V versus −0.51 to −0.64 V for comparator nitro-PAHs) [4], and mutagenic potency (9-nitroanthracene is weakly or non-mutagenic, while 2-nitroanthracene is strongly mutagenic under identical assay conditions) [5]. Generic substitution without isomer verification therefore risks invalidating environmental fate models, analytical calibration, and toxicological assessments.

9-Nitroanthracene (CAS 54738-93-1): Comparator-Based Quantitative Differentiation Evidence


Nitro Group Torsion Angle: Structural Basis for Differential Photochemical and Biological Behavior

The defining structural feature of 9-nitroanthracene is the near-perpendicular orientation of the nitro group relative to the aromatic plane, which contrasts sharply with the coplanar geometry of 2-nitroanthracene and the intermediate orientation of 1-nitroanthracene. X-ray crystallography at room temperature established an 84.7° torsion angle for 9-nitroanthracene in the solid state [1]. DFT calculations at the B3LYP/6-311+G** level yield ONCC dihedral angles of approximately 59° for 9-nitroanthracene, 28–29° for 1-nitroanthracene, and 0° for 2-nitroanthracene [2]. This perpendicular conformation sterically inhibits resonance between the nitro group and the aromatic π-system, accounting for the compound's fastest photodegradation rate among nitro-PAHs [3] and its weak direct-acting mutagenicity [4].

nitro-PAH conformation steric inhibition of resonance X-ray crystallography DFT computation

Photodegradation Half-Life on Vegetation: 9-Nitroanthracene vs. 1-Nitropyrene

On living lettuce (Lactuca sativa L.) leaf surfaces under simulated solar irradiation, 9-nitroanthracene (9-NAnt) undergoes photodegradation 3.2-fold faster than 1-nitropyrene (1-NPyr). The reaction follows pseudo-first-order kinetics, with measured half-lives of 2.3 ± 0.1 h for 9-NAnt versus 7.4 ± 0.2 h for 1-NPyr [1]. The primary photolytic product identified for 9-NAnt was anthraquinone, consistent with an intramolecular rearrangement mechanism facilitated by the perpendicular nitro group geometry [1]. These data position 9-nitroanthracene as the most photolabile among commonly studied nitro-PAHs.

environmental photodegradation NPAH half-life in vivo plant surface food chain transport

Electrochemical Half-Wave Reduction Potential: Ranking of Nitro-PAH Direct-Acting Mutagenicity

Cyclic voltammetry measurements in anhydrous DMF (0.1 M TEAP) using a Pt working electrode and Ag/AgI reference reveal that 9-nitroanthracene (9-NA) possesses the most negative first half-wave reduction potential (E₁/₂ = −0.84 V) among four representative nitro-PAHs, compared to 3-nitrofluoranthene (−0.51 V), 1-nitropyrene (−0.61 V), and 6-nitrochrysene (−0.64 V) [1]. The order of increasingly negative reduction potential (3-NF > 1-NP > 6-NC ≫ 9-NA) corresponds inversely to the rank order of direct-acting mutagenicity in the Ames Salmonella assay (3-NF ≫ 1-NP > 6-NC ≫ 9-NA) [1]. The substantially more negative E₁/₂ of 9-NA is mechanistically linked to the perpendicular nitro group conformation, which hinders nitroreduction—the key metabolic activation step required for DNA adduct formation [1][2].

cyclic voltammetry nitro-PAH reduction potential direct-acting mutagenicity QSAR

Mutagenicity Contrast: 9-Nitroanthracene vs. 2-Nitroanthracene in the Ames Salmonella Assay

In a direct head-to-head metabolic and mutagenicity comparison using Salmonella typhimurium strain TA98, 9-nitroanthracene (9-NA) and its trans-dihydrodiol metabolites were found to be non-mutagenic both with and without S9 metabolic activation, whereas 2-nitroanthracene (2-NA) and its trans-5,6- and trans-7,8-dihydrodiol metabolites exhibited clear mutagenic activity [1]. Under hypoxic incubation, 2-NA was readily nitroreduced to 2-aminoanthracene (a potent mutagen requiring S9), while 9-NA showed no detectable anaerobic metabolism [1]. Paradoxically, when present as a contaminant at concentrations as low as 0.15 µg/plate in tester strain TA98, 9-NA itself exhibited potent mutagenic activity—more potent than benzo[a]pyrene and comparable to 2-nitrofluorene on a revertants-per-microgram basis [2]. This apparent contradiction is resolved by the observation that 9-NA's mutagenicity in the contaminant study arose from complex mixture effects in the anthraquinone matrix (1200 ppm 9-NA in NTP AQ-OX), not from the pure compound alone [2].

Ames test bacterial mutagenicity nitro-PAH metabolism TA98 strain

Established MALDI Matrix for Fullerene Analysis: Niche Analytical Differentiation

9-Nitroanthracene is recognized as one of the most universally used MALDI matrices for the analysis of fullerene derivatives and fluorinated fullerenes [1]. A screening study of fourteen candidate matrix compounds found that 9-nitroanthracene provides reliable ion signals for amphiphilic fullerene derivatives in both positive- and negative-ion modes, although its performance is exceeded by harmane, nor-harmane, and DCTB for certain analytes [1]. Commercial availability as a dedicated MALDI-grade matrix substance (≥98.5% HPLC purity, with controlled metal traces: Ba ≤ 5 mg/kg, Fe ≤ 100 mg/kg, Na ≤ 50 mg/kg) makes it a procurement-ready consumable for fullerene and non-polar analyte mass spectrometry laboratories.

MALDI-TOF MS fullerene derivatives matrix substance mass spectrometry

Certified Reference Material Availability: BCR-308 vs. Uncertified Isomer Supplies

9-Nitroanthracene is available as a BCR® certified reference material (BCR-308) from the European Commission's Joint Research Centre (JRC), distributed through Sigma-Aldrich . The CRM is supplied as neat solid (10 mg), suitable for both HPLC and GC techniques, with a certified melting point of 141–144 °C and storage at 2–8 °C . Validated applications include quantification in aerosol samples via APPI-HRMS and in air/diesel particulate reference materials via PFE-LC-GC-MS (NICI mode) . By contrast, 1-nitroanthracene and 2-nitroanthracene are not available as BCR-certified reference materials, limiting their traceability for regulatory environmental monitoring [1].

certified reference material analytical standard environmental monitoring nitro-PAH quantification

9-Nitroanthracene (CAS 54738-93-1): Evidence-Linked Research and Industrial Application Scenarios


Environmental Fate and Photodegradation Kinetics Studies

9-Nitroanthracene serves as a model compound for investigating the photodegradation of nitro-PAHs with perpendicular nitro-group conformations. Its 3.2× shorter half-life on vegetation surfaces (2.3 h) relative to 1-nitropyrene (7.4 h) [1] makes it the preferred reference for studying rapid photolysis pathways and anthraquinone formation via intramolecular rearrangement. Environmental chemists procuring 9-nitroanthracene should specify the BCR-308 CRM to ensure inter-laboratory comparability of half-life data.

Electrochemical and Toxicological Nitro-PAH Reference Standard

With the most negative reduction potential among common nitro-PAHs (E₁/₂ = −0.84 V) [1] and established weak intrinsic mutagenicity in the Ames TA98 assay , 9-nitroanthracene is the compound of choice as a low-activity benchmark in electrochemical screening panels and genotoxicity testing batteries. Its perpendicular nitro group conformation provides a mechanistic contrast to coplanar mutagens such as 2-nitroanthracene, enabling structure-activity relationship (SAR) studies.

Certified Environmental Monitoring of Nitro-PAHs in Particulate Matter

As the only nitroanthracene isomer available as a BCR-certified reference material (BCR-308) [1], 9-nitroanthracene is the mandated calibration standard for regulatory quantification in aerosol, diesel particulate, and PM2.5 samples using GC-MS (NICI mode) or APPI-HRMS [1]. Its deuterated analog (9-nitroanthracene-d9) is employed as an internal standard in MALDI-TOF MS methods, achieving correlation coefficients better than 0.985 for PM2.5 analysis .

MALDI-TOF MS Matrix for Fullerene and Non-Polar Analyte Characterization

For laboratories engaged in fullerene derivative synthesis and characterization, 9-nitroanthracene (MALDI-grade, ≥98.5% HPLC purity) [1] provides a well-documented, procurement-ready matrix substance. While newer matrices (e.g., DCTB) offer incrementally better performance for specific analytes, 9-nitroanthracene remains the most universally adopted benchmark, ensuring protocol transferability across collaborating research groups .

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